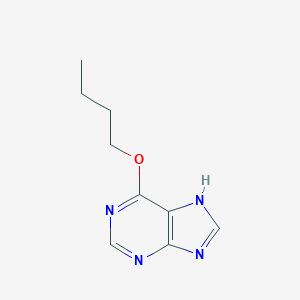

6-n-Butoxypurine

説明

Structure

3D Structure

特性

IUPAC Name |

6-butoxy-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-2-3-4-14-9-7-8(11-5-10-7)12-6-13-9/h5-6H,2-4H2,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZUNLMIDBUULS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202965 | |

| Record name | 6-Butoxy-1H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5454-70-6 | |

| Record name | 6-Butoxy-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5454-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Butoxy-1H-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005454706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5454-70-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Butoxy-1H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-butoxy-1H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-BUTOXY-1H-PURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H79DGR3ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-n-Butoxypurine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-n-Butoxypurine, a derivative of the fundamental heterocyclic purine system, represents a class of molecules with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its synthesis, detailing the chemical principles and experimental considerations. Furthermore, it consolidates the available data on its physicochemical properties and explores its biological activities, with a focus on its potential as a cytotoxic agent and a modulator of protein kinases. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel purine-based therapeutics.

Introduction: The Significance of the Purine Scaffold

The purine ring system is a cornerstone of life, forming the backbone of the nucleobases adenine and guanine, which are fundamental components of DNA and RNA. Beyond their role in genetics, purine derivatives are integral to cellular bioenergetics (e.g., adenosine triphosphate - ATP), signaling pathways (e.g., cyclic adenosine monophosphate - cAMP), and as cofactors for enzymatic reactions.

The inherent biological relevance of the purine scaffold has made it a privileged structure in drug discovery. By modifying the purine core at various positions, chemists can generate a vast array of analogues with diverse pharmacological activities. Substitution at the 6-position, in particular, has proven to be a fruitful strategy for developing potent and selective inhibitors of various enzymes, including cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. This compound, featuring a flexible n-butoxy group at this position, is a subject of interest for its potential to confer favorable pharmacokinetic and pharmacodynamic properties.

Synthesis of this compound: A Mechanistic Approach

The most prevalent and efficient method for the synthesis of this compound and its analogues is through the nucleophilic aromatic substitution (SNAr) of a suitable 6-halopurine, typically 6-chloropurine. This approach is favored due to the commercial availability of the starting materials and the generally high yields.

The SNAr Reaction: Core Principles

The SNAr mechanism in the context of purine chemistry is contingent on the electron-deficient nature of the purine ring system, which is further activated towards nucleophilic attack by the presence of an electron-withdrawing halogen at the C6 position. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the halide leaving group.

The choice of base is critical for the deprotonation of n-butanol to form the more nucleophilic butoxide anion. Sodium hydride (NaH) or sodium metal are commonly employed for this purpose, ensuring an irreversible deprotonation and driving the reaction forward. The choice of solvent is also important, with anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) being preferred to solvate the alkoxide without interfering with its nucleophilicity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug development, influencing formulation, absorption, distribution, metabolism, and excretion (ADME) profiles.

| Property | Value | Source |

| CAS Number | 5454-70-6 | [1] |

| Molecular Formula | C9H12N4O | [1] |

| Molecular Weight | 192.22 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO. | Inferred from related compounds |

| Storage | Store at -20°C for long-term stability. | [1] |

Spectroscopic Data Interpretation (Predicted)

While experimental spectra for this compound are not available in the searched literature, a prediction of the key spectroscopic features can be made based on its structure.

-

1H NMR: The proton NMR spectrum is expected to show distinct signals for the purine ring protons (typically in the 8-9 ppm region), a triplet for the terminal methyl group of the n-butoxy chain (around 0.9-1.0 ppm), two methylene groups as sextets or multiplets (around 1.4-1.8 ppm), and a triplet for the methylene group attached to the oxygen atom (around 4.3-4.5 ppm).

-

13C NMR: The carbon NMR would display signals for the five carbons of the purine ring in the aromatic region (typically 110-160 ppm) and four signals for the n-butoxy group in the aliphatic region (typically 10-70 ppm).

-

IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations from the aromatic purine ring and the aliphatic n-butoxy chain (around 2850-3100 cm-1), C=N and C=C stretching vibrations from the purine ring (in the 1400-1600 cm-1 region), and a characteristic C-O stretching vibration for the ether linkage (around 1050-1250 cm-1).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z = 192.22, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the n-butoxy group or fragments thereof.

Experimental Protocol: Synthesis of this compound

The following is a representative, detailed protocol for the synthesis of this compound, based on established methods for the preparation of 6-alkoxypurines.[2]

Materials:

-

6-Chloropurine

-

Anhydrous n-butanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Sodium n-butoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous n-butanol (10 equivalents) and anhydrous THF. Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

-

Nucleophilic Aromatic Substitution: To the freshly prepared sodium n-butoxide solution, add 6-chloropurine (1 equivalent) portion-wise at room temperature. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and cautiously quench with saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford this compound as a solid.

Safety Precautions: Sodium hydride is a highly flammable and moisture-sensitive reagent. All manipulations should be performed under an inert atmosphere (nitrogen or argon) and appropriate personal protective equipment should be worn. The quenching of sodium hydride is an exothermic process and should be done with extreme care.

Biological Activities and Potential Applications

While specific biological data for this compound is limited in the public domain, the broader class of 6-alkoxypurines has demonstrated significant potential in several therapeutic areas.

Cyclin-Dependent Kinase (CDK) Inhibition

Many 6-alkoxypurine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2. These enzymes are key regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers. By inhibiting CDKs, these compounds can arrest the proliferation of cancer cells. The n-butoxy group, with its moderate size and lipophilicity, could potentially occupy the ATP-binding pocket of CDKs, contributing to inhibitory activity. Further screening of this compound against a panel of CDKs is warranted to determine its potency and selectivity.

Cytotoxic and Proapoptotic Activity

Substituted purines are known to induce apoptosis (programmed cell death) in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways or the inhibition of enzymes crucial for cell survival. Phenotypic screening of 6-alkoxypurine libraries has identified compounds that selectively induce apoptosis in cancer cells. It is plausible that this compound possesses similar cytotoxic properties, making it a candidate for further investigation as an anticancer agent.

Future Directions and Conclusion

This compound is a synthetically accessible purine derivative with potential for further exploration in drug discovery. The immediate next steps for advancing our understanding of this molecule should include:

-

Complete Physicochemical Characterization: Experimental determination of its melting point, boiling point, and solubility in various solvents.

-

Thorough Spectroscopic Analysis: Acquisition and interpretation of 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry data to confirm its structure and purity.

-

Comprehensive Biological Evaluation: Systematic screening against a panel of protein kinases, particularly CDKs, and evaluation of its cytotoxic and proapoptotic effects on a diverse range of cancer cell lines.

Visualizations

Synthetic Pathway of this compound

Caption: Synthetic route to this compound via SNAr.

References

-

6-Chloropurine Ribonucleosides From Chloropyrimidines: One-Pot Synthesis. Curr Protoc Nucleic Acid Chem. 2018;74(1):e57. [Link]

-

Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorg Med Chem Lett. 2007;17(9):2463-2467. [Link][2]

- Chemical synthesis method of 6-chloropurine. CN102336755A.

-

Synthesis and physicochemical and biological properties of 6-halogen-substituted vitamin B 6 analogs. J Med Chem. 1973;16(6):638-642. [Link]

- Novel 6-chloropurine compounds and method of preparing them. US2815346A.

-

Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. 2020;5(1):339-351. [Link]

- 6-chloropurine. US2832781A.

Sources

The Emergence of 6-n-Butoxypurine: A Technical Guide to its Synthesis, Characterization, and Biological Potential

Abstract

This technical guide provides a comprehensive overview of 6-n-Butoxypurine, a synthetically derived purine analog. While the specific seminal discovery of this compound is not prominently documented, its existence and chemical properties are well-established. This document will delve into the logical synthesis of this compound, drawing from established methodologies for the creation of analogous 6-alkoxypurines. Furthermore, we will explore its potential biological significance by examining the well-documented activities of structurally related purine derivatives, particularly in the realms of cell cycle regulation and plant biology. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound and its potential applications.

Introduction: The Purine Scaffold in Chemical Biology

The purine ring system is a cornerstone of life, forming the backbone of the nucleobases adenine and guanine. Beyond their fundamental role in nucleic acids, purine derivatives are ubiquitous signaling molecules and cofactors. This inherent biological relevance has made the purine scaffold a privileged structure in medicinal chemistry and chemical biology. Synthetic modification of the purine core has yielded a vast array of compounds with diverse therapeutic and research applications, including antiviral agents, immunosuppressants, and kinase inhibitors. The substitution at the 6-position of the purine ring has been a particularly fruitful area of investigation, leading to the discovery of potent modulators of various biological processes.

The Genesis of this compound: A Tale of Chemical Logic

While a singular, celebrated discovery of this compound is not readily found in the scientific literature, its synthesis is a logical extension of well-established purine chemistry. The most probable and widely practiced method for the synthesis of 6-alkoxypurines involves the nucleophilic aromatic substitution (SNAr) of a suitable 6-halopurine precursor, most commonly 6-chloropurine.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 5454-70-6 | [4][5] |

| Molecular Formula | C₉H₁₂N₄O | [5] |

| Molecular Weight | 192.22 g/mol | [5] |

| Appearance | White to off-white crystalline powder | |

| Purity | Typically >98% | [4] |

Proposed Synthesis Workflow

The synthesis of this compound from 6-chloropurine and n-butanol is a straightforward and efficient process. The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, step-by-step protocol for the synthesis of this compound based on established methods for similar compounds.[1][6]

-

Preparation of Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous n-butanol. To this, slowly add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Allow the reaction to stir under a nitrogen atmosphere until the evolution of hydrogen gas ceases, indicating the formation of sodium butoxide.

-

Nucleophilic Substitution: Dissolve 6-chloropurine in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).[2] Add this solution dropwise to the freshly prepared sodium butoxide solution at room temperature.

-

Reaction Monitoring: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material (6-chloropurine) is consumed.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and the excess base is quenched by the addition of water. The solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Biological Potential: An Exploration of Structure-Activity Relationships

Direct and extensive biological studies on this compound are not widely published. However, by examining the activities of structurally similar 6-substituted purines, we can infer its likely biological roles. Two primary areas of interest emerge: cytokinin activity in plants and the inhibition of cyclin-dependent kinases (CDKs) in mammalian cells.

Cytokinin-like Activity

Cytokinins are a class of plant hormones that promote cell division and influence various developmental processes.[7] The archetypal synthetic cytokinin is 6-benzylaminopurine (BAP).[8] The structural similarity of this compound to these N6-substituted adenine derivatives suggests it may possess cytokinin-like activity.

The following diagram illustrates the general signaling pathway of cytokinins in plants.

Caption: Generalized cytokinin signaling pathway in plants.

Cyclin-Dependent Kinase (CDK) Inhibition

A significant body of research has demonstrated that various 6-substituted purine derivatives are potent inhibitors of cyclin-dependent kinases (CDKs).[9][10] CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[11][12][13] Therefore, CDK inhibitors are a major focus of cancer drug discovery.[11] Studies on 6-alkoxy-2-aminopurines have shown that these compounds can be selective inhibitors of CDK2.[6] Given its 6-alkoxy substitution, it is plausible that this compound could exhibit inhibitory activity against one or more CDKs.

Future Directions and Conclusion

This compound is a readily accessible purine derivative with significant, albeit largely unexplored, biological potential. The established synthetic routes for related compounds provide a clear path for its production and derivatization. Future research should focus on the definitive biological characterization of this molecule. Key areas for investigation include:

-

Cytokinin Activity Assays: Performing classic plant bioassays, such as tobacco callus growth or seed germination assays, would confirm and quantify its cytokinin-like effects.

-

Kinase Inhibition Profiling: Screening this compound against a panel of kinases, particularly CDKs, would elucidate its potential as a cell cycle modulator and anticancer agent.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of 6-alkoxypurines with varying alkyl chain lengths would provide valuable insights into the structural requirements for optimal biological activity.

References

-

Scribd. (n.d.). Comprehensive 6-Amino & 6-Bromo Compounds List. Retrieved from [Link]

- Griffiths, G., et al. (2018). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Tetrahedron Letters, 59(38), 3464-3467.

- Hardcastle, I. R., et al. (2011). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.

- Pérez-García, L. A., et al. (2021). Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. Archiv der Pharmazie, 354(10), e2100095.

- Chen, Y., et al. (2010). Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. Organic & Biomolecular Chemistry, 8(20), 4569-4571.

- Zatloukal, M., et al. (2002). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 10(6), 1839-1849.

- Hashim, N. S., & Farhan, M. S. (2025). Synthesis, Characterization, and Preliminary Evaluation of Biological Activity of 6-Mercaptopurine Heterocyclic Derivatives. Iraqi Journal of Pharmaceutical Sciences, 34(2), 197-205.

-

Wikipedia. (n.d.). 6-Benzylaminopurine. Retrieved from [Link]

- Finn, R. S., et al. (2023). CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen.

-

Breastcancer.org. (n.d.). What Are CDK4/6 Inhibitors? Retrieved from [Link]

- Naviglio, S., et al. (1999). 6-Benzylaminopurine: a plant derived cytokinin inducing positive inotropism by P2-purinoceptors. Planta Medica, 65(3), 245-249.

- Beutler, J. A., et al. (2025). In Silico Studies of Biological Activity and Toxicity of Naturally Occurring Buchenavianines. ChemProc, 18, 99.

- Google Patents. (n.d.). US8653060B2 - Formulations of 6-mercaptopurine.

-

CliniSciences. (n.d.). Plant Growth Regulators - Cytokinins - 6-Benzylaminopurine (BAP). Retrieved from [Link]

- Google Patents. (n.d.). US2800473A - Method of making 6-mercaptopurine.

- Li, Z., et al. (2023). The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases. International Journal of Molecular Sciences, 24(13), 10839.

- Fasoulakis, Z., et al. (2023). CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review. Journal of Thoracic Disease, 15(10), 5783-5795.

-

MDPI. (n.d.). Biological Activities of Medicinal Plants and Their Potential Applications. Retrieved from [Link]

-

USPTO. (n.d.). Patent Public Search. Retrieved from [Link]

- Harada, N., et al. (1995). Water-soluble antitumor agents. I. Synthesis and biological activity of 6-S-aminoacyloxymethyl mercaptopurine derivatives. Chemical & Pharmaceutical Bulletin, 43(10), 1793-1796.

- Google Patents. (n.d.). WO2003009851A1 - R-6-hydroxy-buspirone.

- Oncology Brothers. (2025, October 16). Managing Toxicities of CDK4/6 Inhibitors in Hormone Positive Breast Cancer [Video]. YouTube.

- Google Patents. (n.d.). US6232506B1 - Process for producing 6-methyl-3-hepten-2-one and 6-methyl-2-heptanone analogues, and process for producing phytone or isophytol.

Sources

- 1. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5454-70-6 this compound AKSci 8276AJ [aksci.com]

- 5. labsolu.ca [labsolu.ca]

- 6. researchgate.net [researchgate.net]

- 7. CliniSciences [clinisciences.com]

- 8. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]

- 9. Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. breastcancer.org [breastcancer.org]

- 12. mdpi.com [mdpi.com]

- 13. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

6-n-Butoxypurine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 6-n-Butoxypurine

Abstract

This guide provides a comprehensive examination of the proposed mechanism of action for this compound, a synthetic purine derivative.[1] Purine analogs represent a versatile chemical framework in medicinal chemistry, with applications as anticancer, antiviral, and anti-inflammatory agents.[2][3] While direct literature on this compound is sparse, its structural similarity to known immunomodulatory purine derivatives strongly suggests its primary mechanism involves the activation of the innate immune system. We will explore the hypothesis that this compound functions as an agonist for Toll-like Receptor 7 (TLR7), a key pattern recognition receptor. This document details the underlying signaling pathways, the cellular consequences of receptor activation, and a complete framework of experimental protocols required to validate this mechanism.

The Primary Target: Toll-like Receptor 7 (TLR7)

The initial step in elucidating the action of a novel compound is identifying its molecular target. For this compound, the structural purine core points toward a family of proteins known for recognizing nucleic acid-like structures: the Toll-like Receptors.

TLR7: An Endosomal Sentinel of the Innate Immune System

Toll-like Receptor 7 (TLR7) is a pattern recognition receptor (PRR) integral to the innate immune system.[4] Unlike surface-level TLRs, TLR7 is located within the endosomal compartments of immune cells, primarily plasmacytoid dendritic cells (pDCs), B-lymphocytes, and monocytes.[5][6] Its natural ligands are single-stranded RNA (ssRNA) molecules, particularly those rich in guanosine and uridine, which are characteristic of viral pathogens.[7] Upon binding its ligand, TLR7 initiates a powerful signaling cascade that bridges the innate and adaptive immune responses, making it a high-value target for therapeutic intervention in oncology and infectious diseases.[8]

The Rationale for this compound as a TLR7 Agonist

Many small molecule synthetic ligands have been developed as potent agonists of TLR7.[7] These molecules, often based on imidazoquinoline or purine scaffolds, mimic the natural ssRNA ligands and can potently activate the receptor.[9] The chemical structure of this compound, featuring a purine core with a C6 alkoxy substitution, aligns with the structural motifs of known synthetic TLR7 agonists. This structural analogy forms the foundational hypothesis for its mechanism of action.

The Signaling Cascade: The MyD88-Dependent Pathway

Activation of TLR7 by an agonist like this compound is predicted to trigger a well-defined intracellular signaling pathway. This cascade is almost exclusively mediated by the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[10]

The key steps are as follows:

-

Ligand Binding & Dimerization: this compound enters the endosome and binds to TLR7, inducing a conformational change and receptor dimerization.

-

MyD88 Recruitment: The activated TLR7 dimer recruits the MyD88 adaptor protein via interactions between their respective Toll/Interleukin-1 receptor (TIR) domains.[11]

-

Myddosome Formation: MyD88 assembles a protein complex known as the "Myddosome," which includes IL-1 receptor-associated kinases IRAK4 and IRAK1.[4][5]

-

TRAF6 Activation: IRAK4 phosphorylates and activates IRAK1, which then associates with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[4][12]

-

Downstream Kinase Activation: Activated TRAF6 triggers the activation of the TAK1 complex, which in turn initiates two critical downstream branches:

-

NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκBα).[13] This frees the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) to translocate to the nucleus.[4][5]

-

MAPK Pathway: TAK1 also activates the mitogen-activated protein kinase (MAPK) cascade, including p38 and ERK.[12][14]

-

Visualization of the TLR7 Signaling Pathway

Caption: Proposed MyD88-dependent signaling cascade initiated by this compound.

Cellular and Physiological Consequences

The nuclear translocation of transcription factors like NF-κB and AP-1 (activated by the MAPK pathway) results in a profound shift in gene expression.[12] This leads to the robust production and secretion of two key classes of immune mediators:

-

Pro-inflammatory Cytokines: The activated cells release a host of cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12.[8][15][16] These molecules orchestrate a broad inflammatory response, recruiting and activating other immune cells.

-

Type I Interferons (IFN-α): A hallmark of TLR7 activation, particularly in pDCs, is the production of large amounts of IFN-α.[6][7] IFN-α is critical for antiviral defense and also plays a role in activating natural killer (NK) cells and promoting the development of T-helper 1 (Th1) adaptive immune responses.[6]

This overall effect is known as immune modulation , where the compound shifts the immune system's posture towards a more activated, inflammatory state.[17][18] This activity is therapeutically desirable for cancer immunotherapy, where breaking immune tolerance to tumors is a primary goal.[19]

A Framework for Experimental Validation

To rigorously test the hypothesis that this compound is a TLR7 agonist, a multi-step experimental plan is required. Each step is designed to validate a specific part of the proposed mechanism, from initial target binding to the final cellular output.

Visualization of the Experimental Workflow

Caption: A sequential workflow for validating the mechanism of action.

Protocol 1: TLR7 Reporter Gene Assay

This biochemical assay confirms direct engagement and activation of the TLR7 receptor in a controlled system.

-

Objective: To determine if this compound can activate the NF-κB signaling pathway downstream of human TLR7.

-

Methodology:

-

Cell Line: Utilize a HEK293 (Human Embryonic Kidney 293) cell line. These cells are chosen because they lack endogenous TLRs, providing a null background. The cells are stably transfected with plasmids encoding human TLR7 and an NF-κB-driven reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP).

-

Plating: Seed the HEK293-TLR7 reporter cells into 96-well plates and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM). Add the compound dilutions to the cells. Include a known TLR7 agonist (e.g., R848) as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

Incubation: Incubate the plates for 18-24 hours at 37°C.

-

Detection: Measure the reporter gene activity. For a luciferase reporter, add a luciferase substrate and measure luminescence using a plate reader.[20]

-

-

Self-Validation & Expected Outcome: A dose-dependent increase in luminescence in the wells treated with this compound, but not in control HEK293 cells lacking the TLR7 plasmid, would confirm selective TLR7 agonism. The data is used to calculate an EC₅₀ (half-maximal effective concentration) value.

Protocol 2: Cytokine Production in Human PBMCs

This cellular assay measures the primary functional output of TLR7 activation in relevant primary immune cells.

-

Objective: To quantify the production of key cytokines (IFN-α, TNF-α, IL-6) from primary human immune cells in response to this compound.

-

Methodology:

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Plating & Treatment: Plate the PBMCs in 96-well culture plates. Treat the cells with serial dilutions of this compound, a positive control (R848), and a vehicle control.

-

Incubation: Incubate for 24 hours at 37°C. This allows sufficient time for gene transcription and protein secretion.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.

-

Quantification: Measure the concentration of IFN-α, TNF-α, and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).[8][19]

-

-

Self-Validation & Expected Outcome: A dose-dependent increase in the secretion of IFN-α, TNF-α, and IL-6 provides functional evidence of immune activation consistent with TLR7 agonism. The relative levels of different cytokines can provide a signature of the compound's activity profile.

Data Summary Table: Expected In Vitro Activity Profile

| Assay | Cell Type | Readout | This compound (Expected EC₅₀/IC₅₀) | R848 (Positive Control) |

| TLR7 Reporter Assay | HEK293-hTLR7 | NF-κB (Luciferase) | 0.1 - 5 µM | ~0.5 µM |

| Cytokine Induction | Human PBMCs | IFN-α Secretion | 0.5 - 10 µM | ~1 µM |

| Cytokine Induction | Human PBMCs | TNF-α Secretion | 0.5 - 10 µM | ~1 µM |

Conclusion

Based on its chemical structure as a purine analog, the primary mechanism of action for this compound is proposed to be the agonist-mediated activation of endosomal Toll-like Receptor 7. This engagement initiates the MyD88-dependent signaling pathway, culminating in the activation of NF-κB and MAPK transcription factors. The downstream result is a potent immunomodulatory effect, characterized by the production of pro-inflammatory cytokines and large quantities of Type I interferons. The experimental framework provided herein offers a robust, self-validating system to confirm this proposed mechanism, establishing a clear path from molecular interaction to cellular function. This mechanism positions this compound as a candidate for further development in therapeutic areas requiring targeted immune system activation, such as immuno-oncology and vaccine adjuvants.

References

- A Technical Guide to Purine Derivatives in Medicinal Chemistry - Benchchem. (n.d.).

-

Structure and signaling pathways of the toll-like receptor 7 (TLR7). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

TLR7 and TLR8 signaling pathway. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

A schematic signaling pathway of TLR7 and 9. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis and Medicinal Uses of Purine. (n.d.). Pharmaguideline. Retrieved January 21, 2026, from [Link]

-

Purine analogue. (2023, November 11). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. Retrieved January 21, 2026, from [Link]

-

Examples of Analogs of Purine used As Chemotherapeutic Agents or drugs. (2024, November 6). YouTube. Retrieved January 21, 2026, from [Link]

-

TLR7 Reporter Assay. (n.d.). Abgenex. Retrieved January 21, 2026, from [Link]

-

Toll-like receptor signaling pathway. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Bate, S. L., et al. (2012). Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity. British Journal of Pharmacology, 165(3), 695–708. Retrieved January 21, 2026, from [Link]

-

Poudel, Y. B., et al. (2023). Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology. ACS Medicinal Chemistry Letters. Retrieved January 21, 2026, from [Link]

-

Poudel, Y. B., et al. (2023). Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology. ACS Medicinal Chemistry Letters, 14(11), 1541–1547. Retrieved January 21, 2026, from [Link]

-

Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. (2020). European Journal of Medicinal Chemistry, 199, 112387. Retrieved January 21, 2026, from [Link]

-

Singh, M., et al. (2021). Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC). Scientific Reports, 11(1), 3299. Retrieved January 21, 2026, from [Link]

-

6-Mercaptopurine reduces cytokine and Muc5ac expression involving inhibition of NFκB activation in airway epithelial cells. (2015). Respiratory Research, 16, 75. Retrieved January 21, 2026, from [Link]

-

Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities. (2022). Signal Transduction and Targeted Therapy, 7(1), 249. Retrieved January 21, 2026, from [Link]

-

Inhibition of Virus-Induced Cytokine Production from Airway Epithelial Cells by the Late Addition of Budesonide. (2021). International Journal of Molecular Sciences, 22(16), 8821. Retrieved January 21, 2026, from [Link]

-

Evaluation of TLR7-agonists as payloads for immune-stimulating antibody conjugates. (2023). Zymeworks. Retrieved January 21, 2026, from [Link]

-

functional in vitro assays for drug discovery. (2023, August 18). YouTube. Retrieved January 21, 2026, from [Link]

-

In Vivo Models and In Vitro Assays for the Assessment of Pertussis Toxin Activity. (2018). Toxins, 10(7), 268. Retrieved January 21, 2026, from [Link]

-

Kashida, T., et al. (1995). Augmentation of tumor immunity by 6-mercaptopurine (6-MP) and its analogs in the double grafted tumor system in mice. Biological & Pharmaceutical Bulletin, 18(11), 1492–1497. Retrieved January 21, 2026, from [Link]

-

Limited Impact of 6-Mercaptopurine on Inflammation-Induced Chemokines Expression Profile in Primary Cultures of Enteric Nervous System. (2021). Neurochemical Research, 46(8), 2099–2113. Retrieved January 21, 2026, from [Link]

-

in vitro assays used in preclinical safety. (2023, October 4). YouTube. Retrieved January 21, 2026, from [Link]

-

Breaking the Barrier: The Role of Proinflammatory Cytokines in BBB Dysfunction. (2023). International Journal of Molecular Sciences, 24(13), 10852. Retrieved January 21, 2026, from [Link]

-

Nutraceuticals as Modulators of Immune Function: A Review of Potential Therapeutic Effects. (2022). Nutrients, 14(11), 2215. Retrieved January 21, 2026, from [Link]

-

The Brassinosteroid Signaling Pathway—New Key Players and Interconnections with Other Signaling Networks Crucial for Plant Development and Stress Tolerance. (2019). International Journal of Molecular Sciences, 20(3), 767. Retrieved January 21, 2026, from [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). In Assay Guidance Manual. NCBI Bookshelf. Retrieved January 21, 2026, from [Link]

-

Can Bisphenols Alter the Inflammation Process? (2023). International Journal of Molecular Sciences, 24(2), 1690. Retrieved January 21, 2026, from [Link]

-

Plant-Derived Nutraceuticals and Immune System Modulation: An Evidence-Based Overview. (2021). International Journal of Molecular Sciences, 22(16), 8565. Retrieved January 21, 2026, from [Link]

-

Arnett, H. A., & Viney, J. L. (2014). Immune modulation by butyrophilins. Nature Reviews Immunology, 14(8), 559–569. Retrieved January 21, 2026, from [Link]

-

Modulation of humoral immune responses and inhibition of proinflammatory cytokines and nitric oxide production by 10-methoxycanthin-6-one. (2012). Immunopharmacology and Immunotoxicology, 34(4), 648–656. Retrieved January 21, 2026, from [Link]

-

Signal Transduction Pathways. (2011, August 21). YouTube. Retrieved January 21, 2026, from [Link]

-

Deconstructing Signaling Pathways in Cancer for Optimizing Cancer Combination Therapies. (2016). Cancers, 8(12), 109. Retrieved January 21, 2026, from [Link]

-

Signaling Pathway of Taurine-Induced Upregulation of TXNIP. (2022). Metabolites, 12(7), 636. Retrieved January 21, 2026, from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zymeworks.com [zymeworks.com]

- 10. Toll-like receptor signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. 6-Mercaptopurine reduces cytokine and Muc5ac expression involving inhibition of NFκB activation in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Nutraceuticals as Modulators of Immune Function: A Review of Potential Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immune modulation by butyrophilins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

6-n-Butoxypurine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-n-Butoxypurine, a purine analog with significant potential in biomedical research and drug development. While specific research on this particular analog is emerging, this document synthesizes foundational knowledge of purine analogs, with a focus on 6-alkoxypurines, to offer a detailed projection of its physicochemical properties, synthesis, potential mechanisms of action, and applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-tested protocols to facilitate the exploration of this compound as a novel chemical entity.

Introduction: The Significance of Purine Analogs and the Emergence of this compound

Purine analogs represent a cornerstone in the development of therapeutic agents, primarily due to their ability to mimic endogenous purines and interfere with nucleic acid synthesis.[1] This structural mimicry allows them to act as antimetabolites, effectively disrupting the replication of rapidly dividing cells, a hallmark of cancer, or modulating immune responses.[1] The substitution at the 6-position of the purine ring has been a fertile ground for medicinal chemists, leading to the development of clinically significant drugs like 6-mercaptopurine and 6-thioguanine.

The introduction of an alkoxy group at the C6 position of the purine scaffold has given rise to a class of compounds with diverse biological activities, including anticancer and antiviral properties.[2][3] this compound, with its n-butoxy side chain, presents a unique lipophilic character that may influence its cellular uptake, metabolic stability, and interaction with biological targets. This guide aims to provide a detailed technical framework for the investigation of this compound, drawing upon the established knowledge of related 6-alkoxypurines to illuminate its potential as a research tool and a therapeutic candidate.

Physicochemical Properties of this compound

While extensive experimental data for this compound is not widely published, its fundamental properties can be predicted based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₄O | [4] |

| Molecular Weight | 192.22 g/mol | [4] |

| CAS Number | 5454-70-6 | [4] |

| Appearance | Predicted to be a white to off-white solid | General knowledge of purine derivatives |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and ethanol. | General knowledge of organic compounds |

Synthesis and Characterization of this compound

The synthesis of 6-alkoxypurines is a well-established process in medicinal chemistry. A common and efficient method involves the nucleophilic aromatic substitution of a halogenated purine precursor, typically 6-chloropurine, with the corresponding alkoxide.

Proposed Synthesis Workflow for this compound

The following diagram illustrates a plausible and efficient synthetic route for this compound.

Caption: Proposed synthesis of this compound from 6-chloropurine.

Detailed Synthesis Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of 6-alkoxypurines and should be optimized for this compound.

-

Preparation of Sodium n-butoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium metal (1.0 eq) in anhydrous n-butanol (used as both reactant and solvent) with gentle heating until all the sodium has reacted.

-

Reaction: To the freshly prepared sodium n-butoxide solution, add 6-chloropurine (1.0 eq).

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove sodium chloride. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Crystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the n-butoxy group.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point Analysis: To assess the purity of the synthesized compound.

Potential Mechanisms of Action and Biological Targets

The biological activity of this compound is likely to be multifaceted, a common characteristic of purine analogs. Based on studies of related compounds, several potential mechanisms of action can be postulated.

Interference with Nucleic Acid Synthesis

The primary mechanism of action for many purine analogs is their role as antimetabolites.[1] After cellular uptake, this compound could be metabolized to its corresponding nucleotide analog. This "fraudulent" nucleotide can then interfere with DNA and RNA synthesis through several pathways:

-

Inhibition of de novo purine biosynthesis: The nucleotide analog can act as a feedback inhibitor of key enzymes in the purine synthesis pathway.

-

Incorporation into DNA and RNA: The triphosphate form of the nucleotide analog may be incorporated into growing DNA and RNA chains, leading to chain termination or dysfunctional nucleic acids. This can trigger cell cycle arrest and apoptosis.[5]

Caption: Potential mechanism of action for this compound.

Modulation of Kinase Activity

Certain 6-alkoxypurine derivatives have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs).[6] CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[7][8] It is plausible that this compound could exhibit inhibitory activity against specific CDKs, such as CDK2 or CDK4/6, which are often dysregulated in cancer.[6][7]

Potential Applications in Research and Drug Development

The unique structural features of this compound suggest several promising avenues for its application in both fundamental research and therapeutic development.

Anticancer Agent

The antiproliferative effects of purine analogs are well-documented, and 6-alkoxypurines have shown cytotoxic activity against various cancer cell lines.[3][9] The n-butoxy group in this compound may enhance its lipophilicity, potentially leading to improved cell membrane permeability and increased intracellular concentrations compared to more polar analogs. This could translate to enhanced cytotoxic effects.

Potential Cancer Targets:

-

Leukemias and Lymphomas: Rapidly proliferating hematological malignancies are often sensitive to antimetabolites.[3]

-

Solid Tumors: The enhanced lipophilicity may allow for better penetration into solid tumors.

Immunosuppressive Agent

Purine analogs, such as azathioprine (a prodrug of 6-mercaptopurine), are widely used as immunosuppressants in organ transplantation and autoimmune diseases.[7][10] They exert their effects by inhibiting the proliferation of lymphocytes, which are key mediators of the immune response.[11] this compound could potentially suppress T-cell and B-cell proliferation, making it a candidate for the treatment of autoimmune disorders or the prevention of transplant rejection.[1][7]

Experimental Protocols

The following are detailed, field-proven protocols that can be adapted for the biological evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound on a cancer cell line using the MTT colorimetric assay.[9]

Materials:

-

Cancer cell line of interest (e.g., Jurkat for leukemia)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the incubation period (typically 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment (for adherent cells).

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC₅₀ value using a dose-response curve fitting software.

Caption: Workflow for IC₅₀ determination using the MTT assay.

Lymphocyte Proliferation Assay (CFSE-based)

This protocol measures the inhibition of lymphocyte proliferation by this compound using the carboxyfluorescein succinimidyl ester (CFSE) dye, which is diluted with each cell division.[12]

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

CFSE dye

-

Mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

-

This compound stock solution (in DMSO)

-

Flow cytometer

Procedure:

-

Cell Labeling: Resuspend PBMCs in PBS at a concentration of 1x10⁶ cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Cell Culture: Wash the cells and resuspend them in complete RPMI-1640 medium. Plate the cells in a 96-well round-bottom plate.

-

Treatment and Stimulation: Add this compound at various concentrations to the wells. Then, add the mitogen to stimulate lymphocyte proliferation. Include unstimulated and stimulated controls without the drug.

-

Incubation: Incubate the plate for 3-5 days.

-

Flow Cytometry Analysis: Harvest the cells, wash them with PBS, and analyze them on a flow cytometer. The CFSE fluorescence will be halved with each cell division, allowing for the quantification of proliferation.

-

Data Analysis: Analyze the flow cytometry data to determine the percentage of proliferating cells in each condition. Calculate the inhibition of proliferation at different concentrations of this compound.

Conclusion and Future Directions

This compound is a promising purine analog that warrants further investigation. Based on the extensive research on related 6-alkoxypurines, it is hypothesized that this compound will exhibit significant biological activities, potentially as an anticancer and immunosuppressive agent. The protocols and theoretical framework provided in this guide are intended to serve as a robust starting point for researchers to explore the full potential of this compound.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive in vitro and in vivo evaluation of its biological effects. Elucidating its precise mechanism of action and identifying its specific molecular targets will be crucial for its development as a potential therapeutic agent.

References

-

Cytotoxic activity of 6-alkynyl- and 6-alkenylpurines. Bioorganic & Medicinal Chemistry Letters, 13(5), 877-880. [Link]

-

Synthesis and antiviral activity of 9-alkoxypurines. 2. 9-(2,3-Dihydroxypropoxy)-, 9-(3,4-dihydroxybutoxy)-, and 9-(1,4-dihydroxybut-2-oxy)purines. Journal of Medicinal Chemistry, 33(8), 2142-2147. [Link]

-

Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. Archiv der Pharmazie, 354(10), e2100095. [Link]

-

A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. New Journal of Chemistry, 46(36), 17040-17048. [Link]

-

Design, synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. Universidade de Santiago de Compostela. [Link]

-

Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines. European Journal of Medicinal Chemistry, 156, 73-86. [Link]

-

Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 26(23), 7354. [Link]

-

Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. RSC Advances, 12(45), 29337-29347. [Link]

-

N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. Journal of Agricultural and Food Chemistry, 59(23), 12568-12576. [Link]

-

6-mercaptopurine promotes energetic failure in proliferating T cells. Oncotarget, 8(39), 65171–65181. [Link]

-

Immunosuppressive effects of (2R,5R)-6-heptyne-2,5-diamine, an inhibitor of polyamine synthesis: II. Beneficial effects on the development of a lupus-like disease in MRL-lpr/lpr mice. Clinical and Experimental Immunology, 72(2), 293–298. [Link]

-

The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12903. [Link]

-

Immunosuppressive Drugs. IntechOpen. [Link]

-

Potential Antiviral Action of Alkaloids. Molecules, 27(3), 833. [Link]

- Method of making 6-mercaptopurine.

-

SYNTHESIS OF A 6-MERCAPTOPURINE N-OXIDE. Journal of Medicinal Chemistry, 6, 825. [Link]

-

Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). YouTube. [Link]

-

The initial study of the immunosuppressive effects of 6-mercaptopurine and azathioprine in organ transplantation and a few words on cyclosporin A. World Journal of Surgery, 6(5), 637-640. [Link]

-

Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. RSC Advances, 11(52), 32938-32950. [Link]

-

CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review. Cardio-Oncology, 9(1), 23. [Link]

-

Immunosuppressive effects of (2R,5R)-6-heptyne-2,5-diamine, an inhibitor of polyamine synthesis: II. Beneficial effects on the development of a lupus-like disease in MRL-lpr/lpr mice. Clinical and Experimental Immunology, 72(2), 293-298. [Link]

-

Inhibition of lymphocyte proliferation and antibody production in vitro by silica, talc, bentonite or Corynebacterium parvum: involvement of peroxidative processes. Clinical and Experimental Immunology, 44(3), 521–531. [Link]

-

Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review. Cells, 11(19), 3076. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. digibug.ugr.es [digibug.ugr.es]

- 3. Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunosuppressive drugs modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. breastcancer.org [breastcancer.org]

- 8. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic activity of 6-alkynyl- and 6-alkenylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of lymphocyte proliferation and antibody production in vitro by silica, talc, bentonite or Corynebacterium parvum: involvement of peroxidative processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-n-Butoxypurine: A Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols related to 6-n-Butoxypurine. As a purine analog, this compound holds potential for investigation in various therapeutic areas, particularly in oncology and kinase inhibition studies. This guide offers detailed methodologies for its synthesis, characterization, and in vitro biological evaluation, underpinned by scientific principles and practical insights.

Introduction: The Significance of Purine Analogs

Purine analogs are a class of molecules that mimic the structure of natural purines, the essential building blocks of nucleic acids.[1] This structural similarity allows them to interfere with DNA replication and other critical cellular processes, making them valuable as therapeutic agents, particularly in cancer treatment.[1][2] The substitution at the 6-position of the purine ring has been a fertile ground for developing potent and selective inhibitors of various enzymes, including protein kinases, which are often dysregulated in cancer.[3][4] this compound, with its alkoxy substitution, represents a scaffold of interest for exploring structure-activity relationships in this class of compounds.

Part 1: Chemical Synthesis and Characterization

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction, a cornerstone of purine chemistry. This approach offers a reliable and scalable method for laboratory synthesis.

Protocol 1: Synthesis of this compound from 6-Chloropurine

This protocol details the synthesis of this compound via the reaction of 6-chloropurine with n-butanol. The causality behind this choice lies in the high electrophilicity of the C6 position of the purine ring, which is readily attacked by the alkoxide generated from n-butanol.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Materials:

-

6-Chloropurine

-

Anhydrous n-Butanol

-

Sodium metal

-

Dry Toluene

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Alkoxide Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous n-butanol. Carefully add small, freshly cut pieces of sodium metal (1.1 equivalents) to the stirring alcohol at room temperature. The reaction is exothermic and will generate hydrogen gas. Allow the mixture to stir until all the sodium has dissolved, indicating the formation of sodium butoxide.

-

Nucleophilic Substitution: To the freshly prepared sodium butoxide solution, add 6-chloropurine (1 equivalent) dissolved in a minimal amount of dry toluene.

-

Reaction Monitoring: Heat the reaction mixture to reflux (approximately 110-120°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis is DCM:MeOH (e.g., 95:5 v/v). The disappearance of the 6-chloropurine spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water. Remove the organic solvents under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting aqueous residue, add DCM and transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of DCM and MeOH to afford pure this compound.

Protocol 2: Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard and powerful techniques for this purpose.[5][6]

Table 1: Analytical Methods for this compound Characterization

| Parameter | Method | Typical Conditions | Expected Outcome |

| Purity | Reverse-Phase HPLC | Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid) Flow Rate: 1.0 mL/min Detection: UV at 260 nm | A single major peak with >95% purity. |

| Identity | ¹H NMR | Solvent: DMSO-d₆ Frequency: 400 MHz | Signals corresponding to the purine ring protons and the n-butoxy chain protons with appropriate chemical shifts and splitting patterns. |

| Identity | ¹³C NMR | Solvent: DMSO-d₆ Frequency: 100 MHz | Signals corresponding to the carbons of the purine ring and the n-butoxy chain. |

| Molecular Weight | Mass Spectrometry (MS) | Ionization: Electrospray Ionization (ESI) | A peak corresponding to the [M+H]⁺ ion at m/z 193.10. |

¹H NMR Spectral Interpretation: The ¹H NMR spectrum is a critical tool for structural confirmation. Based on the structure of this compound and data from similar compounds like 6-methoxypurine, the following proton signals are expected[7][8]:

-

Purine Protons: Two singlets in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the H2 and H8 protons of the purine ring.

-

Butoxy Chain Protons:

-

A triplet at approximately δ 4.4-4.6 ppm (2H, -OCH₂-).

-

A multiplet at approximately δ 1.7-1.9 ppm (2H, -OCH₂CH₂-).

-

A multiplet at approximately δ 1.4-1.6 ppm (2H, -CH₂CH₃).

-

A triplet at approximately δ 0.9-1.0 ppm (3H, -CH₃).

-

Part 2: In Vitro Biological Evaluation

The biological activity of this compound can be assessed through various in vitro assays. Given the established role of purine analogs as anticancer agents and kinase inhibitors, cytotoxicity and kinase inhibition assays are highly relevant.[4][9]

Protocol 3: In Vitro Cytotoxicity Assay (Resazurin-based)

This protocol describes a common method to determine the cytotoxic effects of this compound on cancer cell lines. The resazurin (AlamarBlue) assay is a reliable and sensitive method to measure cell viability.[3]

Workflow for In Vitro Cytotoxicity Assay

Caption: General workflow for an in vitro cytotoxicity assay.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Resazurin sodium salt solution

-

96-well cell culture plates

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Cell Seeding: Seed the chosen cancer cell line into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).

-

Compound Preparation: Prepare serial dilutions of the this compound stock solution in a complete growth medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

-

Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

Viability Assessment: Add the resazurin solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.

-

Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a microplate reader.

-

Data Analysis: Subtract the blank reading from all wells. Normalize the data to the vehicle control (100% viability) and plot the cell viability against the logarithm of the compound concentration. Calculate the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method to assess the inhibitory activity of this compound against a specific protein kinase. Luminescence-based assays that measure ATP consumption are widely used for their high sensitivity and suitability for high-throughput screening.[2][10][11]

Workflow for In Vitro Kinase Inhibition Assay

Caption: General workflow for a luminescence-based kinase inhibition assay.

Materials:

-

Purified recombinant kinase of interest

-

Specific kinase substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

This compound stock solution (in DMSO)

-

Kinase assay buffer

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

384-well white plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, and ATP in the kinase assay buffer. Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and the serially diluted this compound. Include control wells (no inhibitor for 0% inhibition and no kinase for 100% inhibition).

-

Initiate Reaction: Start the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified duration (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent will generate a luminescent signal that is inversely proportional to the kinase activity.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data using the control wells and plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Determine the IC₅₀ value using a suitable curve-fitting model.

Conclusion

The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and in vitro biological evaluation of this compound. By understanding the principles behind each experimental step, researchers can confidently generate reliable and reproducible data. The versatility of the purine scaffold suggests that this compound could serve as a valuable tool compound or a starting point for the development of novel therapeutic agents. Further investigations into its mechanism of action and in vivo efficacy are warranted to fully elucidate its potential.

References

- BenchChem. (n.d.). Application Note and Protocol for Assessing the Cytotoxicity of 1H-Purine, 2,6,8-trimethyl-.

- Gayo, E. (2019). Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors.

- López-Cara, L. C., et al. (2021). Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. Archiv der Pharmazie, 354(10), e2100095.

-

Wikipedia. (2023). Purine analogue. Retrieved from [Link]

- Robak, T., Korycka, A., & Kasznicki, M. (2005). Purine Nucleoside Analogues for the Treatment of Hematological Malignancies: Pharmacology and Clinical Applications. Current Cancer Drug Targets, 5(6), 421-444.

-

Morales, F., et al. (2021). Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. PubMed. Retrieved from [Link]

- Boffo, F. L. S., et al. (2007). Synthesis and biological evaluation of some 6-substituted purines. European Journal of Medicinal Chemistry, 42(4), 530-537.

- Hardy, A., et al. (2018). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.

- Khan, I., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH.

- BenchChem. (n.d.). Application Notes and Protocols for the Laboratory Synthesis of 6-Hydroxymethylpurine.

- Xu, Y., et al. (2005). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. PubMed.

- Sainova, I., et al. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 23(1), 12-18.

- Reddy, T. S., et al. (2010). Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. Organic Letters, 12(19), 4284-4287.

- Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io.

- Garg, R., & Véliz, E. A. (2018). 6-Chloropurine Ribonucleosides From Chloropyrimidines: One-Pot Synthesis. Current Protocols in Nucleic Acid Chemistry, 74(1), e57.

- Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity.

- BenchChem. (n.d.). Synthesis of 6-HYDROXY-9H-PURINE 3-N-OXIDE from 6-Chloropurine: An Application Note and Protocol.

- Tloušt'ová, E., et al. (2014). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 4(1), 68-80.

- Gataullin, R. R., et al. (2022). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)

- Sigma-Aldrich. (n.d.). Kinase Assay Kit.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of 6-Benzylaminopurine (N6-Benzyladenine) on Primesep 100 Column.